Cas no 1009410-64-3 (N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide)

N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide
- 2-acetamido-N-(2,5-dichlorophenyl)-4-methylsulfonylbutanamide
- cid_4184695
- BDBM30966
- MLS000101552
- SMR000017787
- F0610-0055
- 2-acetamido-N-[2,5-bis(chloranyl)phenyl]-4-methylsulfonyl-butanamide
- HMS2242G19
- 2-acetamido-N-(2,5-dichlorophenyl)-4-mesyl-butyramide
- 2-acetamido-N-(2,5-dichlorophenyl)-4-(methylsulfonyl)butanamide
- AKOS024586855
- 1009410-64-3
-
- インチ: 1S/C13H16Cl2N2O4S/c1-8(18)16-11(5-6-22(2,20)21)13(19)17-12-7-9(14)3-4-10(12)15/h3-4,7,11H,5-6H2,1-2H3,(H,16,18)(H,17,19)
- InChIKey: RMJGVFYBEIBVDZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1NC(C(CCS(C)(=O)=O)NC(C)=O)=O)Cl
計算された属性
- 精确分子量: 366.021
- 同位素质量: 366.021
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 507
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 101Ų
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0610-0055-15mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-1mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-5mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-30mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-40mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-2mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-3mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-10mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-20μmol |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0610-0055-4mg |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide |
1009410-64-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamideに関する追加情報
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide (CAS No. 1009410-64-3): A Comprehensive Overview
N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide (CAS No. 1009410-64-3) is a specialized organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a 2,5-dichlorophenyl group attached to an acetamido and methanesulfonyl functionalized butanamide backbone. Its structural complexity and potential applications make it a subject of ongoing scientific exploration.
The compound's CAS number 1009410-64-3 serves as a unique identifier in chemical databases, ensuring precise tracking and referencing in research publications. Researchers and industry professionals frequently search for N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide suppliers or synthesis methods, highlighting its relevance in modern chemistry. The presence of both dichlorophenyl and methanesulfonyl groups suggests potential bioactivity, making it a candidate for drug discovery programs targeting specific enzymatic pathways.
One of the most intriguing aspects of N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide is its potential role in medicinal chemistry. The 2,5-dichlorophenyl moiety is known to influence molecular interactions with biological targets, while the methanesulfonyl group can enhance solubility and metabolic stability. These features align with current trends in small molecule drug development, where researchers seek compounds with optimized pharmacokinetic properties. Recent searches for chlorophenyl-containing bioactive compounds and sulfonamide derivatives in drug design reflect growing interest in this structural class.
From a synthetic chemistry perspective, the preparation of CAS 1009410-64-3 involves multi-step organic transformations. Key steps typically include the introduction of the acetamido group and subsequent methanesulfonylation of the butanamide chain. Researchers looking for N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide synthesis protocol often explore modern coupling reactions and protecting group strategies. The compound's purity and characterization are crucial, with analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry being essential for quality control.
The physicochemical properties of N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide contribute to its research utility. While exact data may vary by preparation method, the compound generally exhibits moderate solubility in polar organic solvents, a characteristic influenced by its methanesulfonyl group. Its stability profile makes it suitable for various experimental conditions, though proper storage under anhydrous conditions is recommended. These properties are frequently queried by researchers investigating structure-activity relationships or compound formulation strategies.
In the context of current research trends, CAS 1009410-64-3 represents an interesting case study in molecular design. The integration of chloroaromatic and sulfonyl functionalities in a single molecule addresses several contemporary challenges in chemical biology. Scientific literature searches reveal growing interest in such hybrid structures for their potential to modulate protein-protein interactions or serve as enzyme inhibitors. This aligns with broader investigations into targeted therapeutics and precision medicine approaches.
The commercial availability of N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide through specialty chemical suppliers facilitates research across multiple disciplines. Procurement specialists often search for CAS 1009410-64-3 price or bulk quantities, indicating its established role in laboratory workflows. Quality specifications typically include ≥95% purity by HPLC, with certificates of analysis provided for research-grade material. The compound's shelf life and handling recommendations are important considerations for inventory management in academic and industrial settings.
Looking forward, the scientific community continues to explore novel applications for N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide. Emerging research areas such as chemical biology probes and molecular imaging agents may benefit from its distinctive structural features. The compound's potential as a pharmacophore in drug discovery campaigns remains an active area of investigation, particularly in programs targeting specific disease pathways. These developments reflect the dynamic nature of research involving specialized organic compounds like CAS 1009410-64-3.
In summary, N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide represents a valuable chemical entity with diverse research applications. Its unique combination of chloroaromatic and sulfonamide functionalities continues to attract scientific interest across multiple disciplines. As research methodologies advance and new biological targets emerge, compounds like CAS 1009410-64-3 will likely play increasingly important roles in advancing our understanding of molecular interactions and therapeutic development.
1009410-64-3 (N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide) Related Products
- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)
- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)
- 886953-17-9(N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 2639457-33-1(1-[(tert-butoxy)carbonyl]-5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid)
- 10270-79-8(Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride)
- 2228135-03-1(3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid)
- 1538528-61-8(Ethyl 5-chloro-2-fluoro-4-methylbenzoate)
- 2171804-95-6(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)
- 21296-92-4(2,3,5-Trimethyl-1H-indole)




